(+)-beta-Pinene

Description

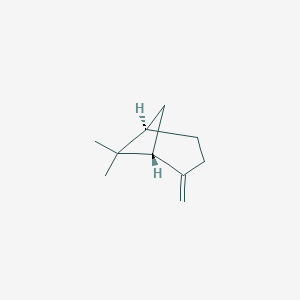

Structure

3D Structure

Propriétés

IUPAC Name |

(1R,5R)-6,6-dimethyl-2-methylidenebicyclo[3.1.1]heptane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16/c1-7-4-5-8-6-9(7)10(8,2)3/h8-9H,1,4-6H2,2-3H3/t8-,9-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTARULDDTDQWMU-RKDXNWHRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2CCC(=C)C1C2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1([C@@H]2CCC(=C)[C@H]1C2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00173682 | |

| Record name | beta-Pinene, (+)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00173682 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19902-08-0 | |

| Record name | beta-Pinene, (+)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019902080 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | beta-Pinene, (+)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00173682 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | D-β-Pinene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | β-Pinene, (+)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IGO73S04D5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Technical Guide to the Natural Sources and Extraction of (+)-β-Pinene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the natural sources of the monoterpene (+)-β-pinene, a chiral molecule with significant potential in pharmaceutical and chemical synthesis. The document details the primary extraction methodologies, presenting quantitative data and experimental protocols to facilitate research and development.

Natural Sources of β-Pinene

β-Pinene is a common bicyclic monoterpene found in the essential oils of many plants. It exists as two enantiomers: (+)-β-pinene and (-)-β-pinene. The enantiomeric composition is highly dependent on the plant species. While (-)-β-pinene is more abundant in many common sources like pine species, (+)-β-pinene can be found in notable quantities in various essential oils. Identifying sources rich in the desired (+)-enantiomer is a critical first step for its isolation.

Turpentine (B1165885), the oleoresin from pine trees, is a major industrial source of pinenes, though it is often rich in the (-)-enantiomer of β-pinene.[1] Essential oils from various herbs and spices are also significant sources.

Table 1: Natural Sources of β-Pinene and Reported Enantiomeric Distribution

| Plant Species | Common Name | Plant Part | β-Pinene Content in Essential Oil (%) | Predominant β-Pinene Enantiomer |

| Pinus species | Pine | Needles, Resin | Varies (e.g., 21.5-55.3% in P. ponderosa)[2] | (-)[2] |

| Citrus sinensis | Sweet Orange | Peel | Varies | Not specified |

| Citrus limon | Lemon | Peel | Varies | Not specified |

| Rosmarinus officinalis | Rosemary | Leaves | Varies | Not specified |

| Cuminum cyminum | Cumin | Seeds | Varies | Not specified |

| Piper nigrum | Black Pepper | Fruit | Varies | Not specified |

| Myristica fragrans | Nutmeg | Seed | Varies | Not specified |

| Hops | Hops | Cones | Varies | Not specified |

| Dill | Dill | Herb | Varies | Not specified |

| Parsley | Parsley | Herb | Varies | Not specified |

| Basil | Basil | Leaves | Varies | Not specified |

Note: The enantiomeric ratio can vary based on geographic location, harvest time, and specific chemotype of the plant.

Extraction Methodologies

The extraction of β-pinene from its natural sources is primarily achieved through the isolation of the essential oil, followed by purification steps if necessary. The choice of extraction method depends on the starting material, desired purity, and scale of operation.

Steam Distillation

Steam distillation is a widely used method for extracting essential oils from plant materials. It is particularly suitable for thermolabile compounds like β-pinene as it allows for vaporization at temperatures below the compound's boiling point.

Experimental Protocol: Laboratory-Scale Steam Distillation of Pine Needles

-

Material Preparation: Fresh pine needles are coarsely chopped to increase the surface area for efficient extraction.

-

Apparatus Setup: A standard laboratory steam distillation apparatus is assembled, consisting of a steam generator, a biomass flask, a condenser, and a collection vessel (e.g., a Clevenger apparatus or a separatory funnel).

-

Distillation: Steam is passed through the chopped pine needles. The steam volatilizes the essential oils, and the mixture of steam and oil vapor is then passed through the condenser.

-

Condensation and Separation: The vapor mixture is cooled and condensed back into a liquid. Due to the immiscibility of the essential oil and water, they form two distinct layers in the collection vessel.

-

Collection: The upper layer of essential oil is carefully separated from the aqueous layer (hydrosol).

-

Drying: The collected essential oil is dried over anhydrous sodium sulfate (B86663) to remove any residual water.

-

Analysis: The composition of the essential oil, including the percentage of β-pinene and its enantiomeric ratio, is determined using Gas Chromatography-Mass Spectrometry (GC-MS) and chiral GC.

Table 2: Steam Distillation Parameters and Yields (Illustrative)

| Parameter | Value |

| Plant Material | Pine Needles |

| Steam Flow Rate | 1-2 kg/h per kg of biomass |

| Distillation Time | 2-4 hours |

| Temperature | ~100 °C |

| Pressure | Atmospheric |

| Essential Oil Yield | 0.5 - 2.0% (w/w) |

| β-Pinene Purity in Oil | 5 - 30% |

Solvent Extraction

Solvent extraction is another common method for isolating essential oils. This technique involves the use of an organic solvent to dissolve the desired compounds from the plant matrix.

Experimental Protocol: Laboratory-Scale Solvent Extraction of β-Pinene from Plant Material

-

Material Preparation: The dried and ground plant material is placed in an extraction thimble.

-

Extraction: The thimble is placed in a Soxhlet extractor, and a suitable solvent (e.g., hexane (B92381), ethanol, or a mixture) is added to the flask. The solvent is heated to its boiling point, and its vapor rises, condenses, and drips back onto the plant material, extracting the essential oils. This process is repeated for several cycles.

-

Solvent Removal: After extraction, the solvent is removed from the extract under reduced pressure using a rotary evaporator.

-

Purification: The crude extract can be further purified by techniques such as liquid-liquid extraction or chromatography to isolate β-pinene.

-

Analysis: The purity and enantiomeric composition of the isolated β-pinene are determined by GC-MS and chiral GC.

Table 3: Solvent Extraction Parameters and Yields (Illustrative)

| Parameter | Value |

| Plant Material | Dried Rosemary Leaves |

| Solvent | Hexane |

| Solvent to Solid Ratio | 10:1 (v/w) |

| Extraction Time | 4-6 hours |

| Temperature | Boiling point of hexane (69 °C) |

| Essential Oil Yield | 2 - 5% (w/w) |

| β-Pinene Purity in Oil | 10 - 20% |

Supercritical Fluid Extraction (SFE)

Supercritical fluid extraction, primarily using carbon dioxide (scCO₂), is a modern and green extraction technique that offers several advantages, including high selectivity, mild operating conditions, and the absence of organic solvent residues.

Experimental Protocol: Supercritical CO₂ Extraction of Essential Oil from Citrus Peel

-

Material Preparation: Dried and milled citrus peels are packed into the extraction vessel.

-

Extraction: Supercritical CO₂ is pumped through the extraction vessel at a specific temperature and pressure. The scCO₂ acts as a solvent, extracting the essential oils.

-

Separation: The CO₂-oil mixture is then passed into a separator where the pressure and/or temperature is changed, causing the CO₂ to return to a gaseous state and release the extracted oil.

-

Collection: The essential oil is collected from the bottom of the separator.

-

Analysis: The chemical profile of the essential oil, including the content and enantiomeric ratio of β-pinene, is analyzed by GC-MS and chiral GC.

Table 4: Supercritical Fluid Extraction Parameters and Yields for Orange Peel Essential Oil

| Parameter | Optimized Value |

| Pressure | 347.07 atm |

| Temperature | 55 °C |

| Dynamic Extraction Time | 30.16 min |

| CO₂ Flow Rate | 2-4 L/min |

| Cosolvent | Ethanol (optional, to enhance extraction of more polar compounds) |

| Essential Oil Yield | 0.04 - 1.18% (w/w)[3] |

| β-Pinene Purity in Oil | Varies |

Fractional Distillation of Turpentine

For the industrial production of β-pinene, fractional distillation of crude sulfate turpentine is the most common method.[4] This process separates the different terpene components based on their boiling points.

Experimental Protocol: Fractional Distillation of Turpentine

-

Pre-treatment: Crude turpentine is often pre-treated to remove sulfur compounds and other impurities.

-

Fractional Distillation: The purified turpentine is heated in a distillation column. The more volatile components, such as α-pinene (boiling point ~155-156 °C), vaporize first and are collected as the top fraction. As the temperature increases, fractions richer in β-pinene (boiling point ~166-167 °C) are collected.

-

Purification: The collected β-pinene fraction may undergo further distillation or other purification steps to achieve the desired purity.

-

Analysis: The purity of the isolated β-pinene is determined by GC.

Table 5: Fractional Distillation of Turpentine - Product Purity

| Product | Purity |

| α-Pinene | >95% |

| β-Pinene | >90%[5] |

Visualizing the Processes

To better understand the relationships and workflows, the following diagrams have been generated using the DOT language.

Caption: General workflow for the extraction and purification of (+)-β-Pinene.

Caption: Classification of extraction methods for β-Pinene.

Conclusion

The selection of a suitable natural source and an efficient extraction and purification method are paramount for obtaining high-purity (+)-β-pinene. While turpentine remains a primary industrial feedstock, the exploration of essential oils from various botanicals offers alternative sources that may be richer in the desired (+)-enantiomer. Steam distillation and solvent extraction are well-established conventional methods, while supercritical fluid extraction presents a green and highly tunable alternative. The detailed protocols and data presented in this guide are intended to serve as a valuable resource for researchers and professionals in the field, enabling further investigation into the therapeutic and synthetic applications of (+)-β-pinene. Further research is warranted to expand the database of plants with high concentrations of (+)-β-pinene and to optimize extraction protocols for maximizing its yield and purity.

References

- 1. scribd.com [scribd.com]

- 2. Terpenes and Cannabinoids in Supercritical CO2 Extracts of Industrial Hemp Inflorescences: Optimization of Extraction, Antiradical and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. betapinene.com [betapinene.com]

- 5. CN86104632B - High-efficiency extraction of alpha-pinene and beta-pinene from turpentine - Google Patents [patents.google.com]

An In-depth Technical Guide to (+)-β-Pinene: Chemical Structure and Stereochemistry

For Researchers, Scientists, and Drug Development Professionals

Abstract

(+)-β-Pinene is a bicyclic monoterpene, an organic compound found abundantly in nature, particularly in the resin of coniferous trees.[1] As one of the two isomers of pinene, the other being α-pinene, it is a subject of significant interest in various scientific fields, including synthetic chemistry and drug development, due to its unique chemical structure and biological activity. This guide provides a comprehensive overview of the chemical structure, stereochemistry, physical and spectroscopic properties, and key chemical transformations of (+)-β-pinene.

Chemical Structure

β-Pinene is a bicyclic monoterpene with the molecular formula C10H16.[2] Its structure is characterized by a bicyclo[3.1.1]heptane skeleton with a gem-dimethyl group at C6 and an exocyclic double bond at C2.[3] This exocyclic double bond is the primary structural feature that distinguishes β-pinene from its isomer, α-pinene, which possesses an endocyclic double bond.[3]

The IUPAC name for (+)-β-pinene is (1R,5R)-6,6-dimethyl-2-methylidenebicyclo[3.1.1]heptane .[4]

References

The Biosynthetic Pathway of (+)-β-Pinene in Plants: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the biosynthetic pathway of (+)-β-pinene, a prominent bicyclic monoterpene found throughout the plant kingdom. This document details the enzymatic steps, key intermediates, and regulatory aspects of its formation. Furthermore, it presents a compilation of quantitative data, detailed experimental protocols for pathway investigation, and visual representations of the core biochemical processes to support research and development in fields ranging from chemical ecology to drug discovery.

The Core Biosynthetic Pathway

The biosynthesis of (+)-β-pinene originates from the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway, which occurs in the plastids of plant cells. This pathway synthesizes the fundamental five-carbon building blocks of all isoprenoids: isopentenyl diphosphate (B83284) (IPP) and its isomer, dimethylallyl diphosphate (DMAPP).[1][2][3]

The subsequent steps, central to the formation of (+)-β-pinene, are catalyzed by two key enzymes:

-

Geranyl Diphosphate Synthase (GPPS): This enzyme catalyzes the head-to-tail condensation of one molecule of DMAPP and one molecule of IPP to form the ten-carbon intermediate, geranyl diphosphate (GPP).[1][4] GPP serves as the universal precursor for all monoterpenes.

-

(+)-β-Pinene Synthase (PS): This specialist enzyme, a member of the terpene synthase (TPS) family, facilitates the complex cyclization of the linear GPP molecule into the bicyclic structure of (+)-β-pinene.[5][6] The reaction mechanism involves the isomerization of GPP to a linalyl diphosphate intermediate, followed by a series of carbocation rearrangements and the final deprotonation to yield the specific pinene isomer.[7][8] The stereochemistry of the final product is strictly controlled by the specific pinene synthase involved.[7] For instance, Cyclase III from Salvia officinalis (sage) is known to produce roughly equal amounts of (+)-α-pinene and (+)-β-pinene.[5][9]

Quantitative Data

The efficiency and output of the (+)-β-pinene biosynthetic pathway are governed by the kinetic properties of its enzymes and the resulting concentration of the final product within the plant. The following tables summarize key quantitative data from relevant plant species.

Table 1: Kinetic Parameters of Geranyl Diphosphate Synthase (GPPS)

| Plant Species | Enzyme Form | Substrate | Kₘ (µM) | kcat (s⁻¹) | kcat/Kₘ (M⁻¹s⁻¹) | Reference |

| Salvia officinalis | Homodimer | IPP | 12.5 | 0.49 | 3.9 x 10⁴ | [10] |

| DMAPP | 7.7 | - | - | [10] | ||

| Phalaenopsis bellina | Homodimer | IPP | 5.8 | 0.032 | 5.5 x 10³ | [10] |

| DMAPP | 11.2 | - | - | [10] | ||

| Humulus lupulus | Heterodimer | IPP | 2.5 | 0.18 | 7.2 x 10⁴ | [10] |

| DMAPP | 5.0 | - | - | [10] |

Table 2: Kinetic Parameters of Pinene Synthases

| Plant Species | Enzyme | Major Products | Kₘ for GPP (µM) | Reference |

| Pinus taeda | (-)-β-Pinene Synthase | (-)-β-Pinene | 3 | [7] |

| Artemisia annua | AaTPS5 | Camphene, (-)-α-Pinene, (-)-β-Pinene | Not specified | [1] |

| Salvia officinalis | Cyclase II | (-)-α-Pinene, (-)-β-Pinene, (-)-Camphene | Not specified | [11] |

| Salvia officinalis | Cyclase III | (+)-α-Pinene, (+)-β-Pinene | Not specified | [12] |

Table 3: Concentration of β-Pinene in Various Plant Species

| Plant Species | Tissue/Fraction | β-Pinene Concentration (% of total oil/oleoresin) | Reference |

| Salvia officinalis | Essential Oil | 3.08 - 9.14 | [13] |

| Artemisia annua | Essential Oil (vegetative stage) | 0.4 | [4] |

| Pinus taeda | Xylem Oleoresin | Varies with age and height | [5] |

| Artemisia annua | Essential Oil (wild, Bulgaria) | Not a major component | [14] |

| Salvia officinalis (Tunisia) | Essential Oil | 5.19 | [6] |

Experimental Protocols

This section provides detailed methodologies for the key experiments required to investigate the (+)-β-pinene biosynthetic pathway.

Extraction of Monoterpene Synthases from Plant Tissues

This protocol describes a general method for the extraction of active monoterpene synthases.

Materials:

-

Fresh or frozen plant tissue (e.g., leaves, needles, xylem shavings)

-

Liquid nitrogen

-

Extraction Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 5 mM Dithiothreitol (DTT), 10% (v/v) glycerol, 1% (w/v) polyvinylpyrrolidone (B124986) (PVP), 1 mM Phenylmethylsulfonyl fluoride (B91410) (PMSF)

-

Mortar and pestle or a suitable homogenizer

-

Cheesecloth

-

Centrifuge and centrifuge tubes

Procedure:

-

Freeze the plant tissue in liquid nitrogen.

-

Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle.

-

Transfer the powder to a beaker containing ice-cold Extraction Buffer (approximately 3 mL of buffer per gram of tissue).

-

Stir the mixture on ice for 15-20 minutes to allow for enzyme extraction.

-

Filter the homogenate through several layers of cheesecloth to remove cell debris.

-

Centrifuge the filtrate at 10,000 x g for 20 minutes at 4°C to pellet any remaining solids.

-

Carefully collect the supernatant, which contains the crude enzyme extract. This extract can be used directly for activity assays or subjected to further purification steps like ammonium (B1175870) sulfate (B86663) precipitation or chromatography.

Pinene Synthase Activity Assay

This protocol outlines the procedure to measure the enzymatic activity of pinene synthase.

Materials:

-

Crude or purified enzyme extract

-

Assay Buffer: 25 mM HEPES (pH 7.4), 15 mM MgCl₂, 5 mM DTT

-

Substrate: Geranyl diphosphate (GPP) solution (e.g., 10 mM stock in a suitable buffer)

-

Organic solvent for extraction (e.g., n-hexane or diethyl ether) containing an internal standard (e.g., nonyl acetate (B1210297) or isobutylbenzene)

-

Gas Chromatography-Mass Spectrometry (GC-MS) system

Procedure:

-

In a glass vial, prepare the reaction mixture by combining the Assay Buffer and the enzyme extract.

-

Pre-incubate the mixture at the desired reaction temperature (e.g., 30°C) for 5 minutes.

-

Initiate the reaction by adding the GPP substrate to a final concentration of 10-50 µM.

-

Incubate the reaction for a defined period (e.g., 30-60 minutes) at the chosen temperature.

-

Stop the reaction by adding an equal volume of the organic solvent containing the internal standard.

-

Vortex the mixture vigorously to extract the monoterpene products into the organic phase.

-

Centrifuge briefly to separate the phases.

-

Analyze the organic phase by GC-MS to identify and quantify the pinene isomers produced.

GC-MS Analysis of Monoterpene Products

This protocol provides a general guideline for the analysis of monoterpenes using GC-MS.

Instrumentation:

-

Gas chromatograph coupled to a mass spectrometer.

-

Capillary column suitable for volatile compound analysis (e.g., DB-5ms, HP-5ms).

Typical GC Conditions:

-

Injector Temperature: 250°C

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)

-

Oven Temperature Program:

-

Initial temperature: 40°C, hold for 2 minutes

-

Ramp: 5°C/min to 150°C

-

Ramp: 20°C/min to 250°C, hold for 5 minutes

-

-

MS Conditions:

-

Ion Source Temperature: 230°C

-

Electron Ionization (EI) Energy: 70 eV

-

Scan Range: m/z 40-350

-

Data Analysis:

-

Identify the pinene isomers by comparing their retention times and mass spectra with those of authentic standards and reference libraries (e.g., NIST).

-

Quantify the products by integrating the peak areas and comparing them to the peak area of the internal standard.

Gene Expression Analysis by Quantitative Real-Time PCR (qRT-PCR)

This protocol describes the steps to quantify the transcript levels of pinene synthase genes.

1. RNA Extraction and cDNA Synthesis:

-

Extract total RNA from plant tissues using a suitable kit or a manual method (e.g., Trizol).

-

Assess RNA quality and quantity using a spectrophotometer and gel electrophoresis.

-

Synthesize first-strand cDNA from the total RNA using a reverse transcriptase kit according to the manufacturer's instructions.[15]

2. qRT-PCR:

-

Design and validate specific primers for the target pinene synthase gene(s) and a stable reference gene (e.g., actin, ubiquitin).

-

Prepare the qRT-PCR reaction mixture containing cDNA, primers, and a suitable SYBR Green master mix.

-

Perform the qRT-PCR on a real-time PCR system with a typical thermal cycling profile:

-

Initial denaturation (e.g., 95°C for 3 minutes)

-

40 cycles of denaturation (e.g., 95°C for 15 seconds) and annealing/extension (e.g., 60°C for 30 seconds).

-

Include a melt curve analysis to verify the specificity of the amplification.

-

3. Data Analysis:

-

Calculate the relative gene expression levels using the 2-ΔΔCt method, normalizing the expression of the target gene to the reference gene.[2]

Visualizing the Pathway and Experimental Workflow

Graphical representations are crucial for understanding complex biological systems and experimental designs. The following diagrams were generated using the DOT language.

Caption: Biosynthetic pathway of (+)-β-pinene from the MEP pathway precursors.

Caption: A logical workflow for investigating the (+)-β-pinene biosynthetic pathway.

References

- 1. Frontiers | Isolation and Characterization of Three New Monoterpene Synthases from Artemisia annua [frontiersin.org]

- 2. Identification and characterization of terpene synthase genes accounting for volatile terpene emissions in flowers of Freesia x hybrida - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Chemical Analysis and Investigation of Biological Effects of Salvia officinalis Essential Oils at Three Phenological Stages - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. cdnsciencepub.com [cdnsciencepub.com]

- 6. Chemical composition and biological activities of Salvia officinalis essential oil from Tunisia - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Monoterpene synthases of loblolly pine (Pinus taeda) produce pinene isomers and enantiomers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. (+)-beta-pinene synthase - Wikipedia [en.wikipedia.org]

- 10. researchgate.net [researchgate.net]

- 11. (−)-beta-pinene synthase - Wikipedia [en.wikipedia.org]

- 12. Monoterpene biosynthesis: isotope effects associated with bicyclic olefin formation catalyzed by pinene synthases from sage (Salvia officinalis) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Salvia officinalis L. from Italy: A Comparative Chemical and Biological Study of Its Essential Oil in the Mediterranean Context - PMC [pmc.ncbi.nlm.nih.gov]

- 14. tandfonline.com [tandfonline.com]

- 15. connectsci.au [connectsci.au]

A Technical Guide on the Pharmacological Properties of (+)-β-Pinene

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary: (+)-β-Pinene is a naturally occurring bicyclic monoterpene found in the essential oils of numerous plants, including conifers.[1][2] This document provides an in-depth technical overview of its diverse pharmacological properties, supported by preclinical data. Key activities include significant antimicrobial, neuropharmacological, anti-inflammatory, analgesic, and anticancer effects. This guide summarizes quantitative data, details relevant experimental protocols, and illustrates key mechanistic pathways to support further research and development of (+)-β-pinene as a potential therapeutic agent. A wide range of pharmacological activities have been reported for β-pinene, including antimicrobial, anti-inflammatory, antioxidant, anticonvulsant, analgesic, and antitumor effects.[2][3][4][5]

Neuropharmacological Properties

(+)-β-Pinene has demonstrated significant activity within the central nervous system, exhibiting antidepressant, anxiolytic, and anticonvulsant properties in various preclinical models. These effects are primarily mediated through its interaction with the monoaminergic neurotransmitter systems.

Studies in rodent models have shown that β-pinene possesses antidepressant-like effects.[6][7] Its mechanism of action is linked to the modulation of the monoaminergic system, involving serotonergic (5-HT1A), noradrenergic (β-adrenergic), and dopaminergic (D1) pathways.[6][8][9] In the forced swimming test, β-pinene was found to increase mobility, an effect that was blocked by antagonists for 5-HT1A, β-adrenergic, and D1 receptors.[6] This suggests that (+)-β-pinene may act similarly to existing antidepressant drugs that target these signaling pathways.[6]

Signaling Pathway for Antidepressant-like Effects

Caption: Monoaminergic pathways modulated by (+)-β-pinene.

β-pinene has been shown to possess anticonvulsant effects in pentylenetetrazole (PTZ)-induced seizure models in mice.[10][11] While both α- and β-pinene were tested, only β-pinene demonstrated a significant anticonvulsant effect at specific doses.[10][11] Oral administration of β-pinene at a dose of 400 mg/kg significantly decreased seizure intensity and increased the time to death in the animal models.[11] The estimated oral LD50 for β-pinene was determined to be greater than 2000 mg/kg, indicating low acute toxicity.[11] The mechanism may involve the modulation of GABAergic systems.[10]

Table 1: Neuropharmacological Effects of (+)-β-Pinene in Animal Models

| Pharmacological Effect | Animal Model | Dosing and Administration | Key Quantitative Results | Reference(s) |

|---|---|---|---|---|

| Antidepressant | Mouse (Forced Swim Test) | 100 mg/kg, i.p. | ~2-fold increase in mobility compared to imipramine. | [6] |

| Anticonvulsant | Mouse (PTZ-induced) | 400 mg/kg, p.o. | Significantly decreased seizure intensity; increased time of death. | [11] |

| Toxicity (Acute) | Mouse | Up to 2000 mg/kg, p.o. | LD50 > 2000 mg/kg. |[11] |

The FST is a standard preclinical model for assessing antidepressant-like activity.

-

Animals: Male Swiss mice (25-30 g) are used. Animals are housed under standard laboratory conditions with a 12-hour light/dark cycle and access to food and water ad libitum.

-

Drug Administration: Mice are treated intraperitoneally (i.p.) with (+)-β-pinene (e.g., 100 mg/kg), a vehicle control (e.g., saline with a surfactant), or a positive control like imipramine.

-

Procedure: Thirty minutes after injection, mice are individually placed into a transparent glass cylinder (25 cm high, 10 cm diameter) filled with water (23-25°C) to a depth of 15 cm.

-

Observation: The animals are recorded for a period of 6 minutes. The duration of immobility (when the mouse remains floating with only minor movements to keep its head above water) is scored during the last 4 minutes of the test.

-

Data Analysis: A reduction in immobility time is indicative of an antidepressant-like effect. Data are analyzed using appropriate statistical methods (e.g., ANOVA followed by a post-hoc test).

Antimicrobial Activity

(+)-β-Pinene has demonstrated broad-spectrum microbicidal activity against various pathogenic fungi and bacteria.[12][13] Notably, the antimicrobial effects are enantiomer-specific, with the (+)-enantiomers of both α- and β-pinene showing activity while the (-)-enantiomers are inactive.[3][12][13]

The compound is particularly effective against fungi, with lower Minimum Inhibitory Concentrations (MICs) observed for species like Cryptococcus neoformans compared to bacteria like methicillin-resistant Staphylococcus aureus (MRSA).[3][12] Time-kill curve analysis showed that (+)-β-pinene was highly toxic to Candida albicans, eliminating 100% of the inoculum within 60 minutes.[12][13][14] Furthermore, it exhibits synergistic activity with conventional antibiotics such as ciprofloxacin (B1669076) against MRSA.[12][13][14]

Table 2: Antimicrobial Activity of (+)-β-Pinene

| Microorganism | Test | Quantitative Result (µg/mL) | Reference(s) |

|---|---|---|---|

| Candida albicans | MIC | 312 | [12] |

| Cryptococcus neoformans | MIC | 117 | [12] |

| Rhizopus oryzae | MIC | 2500 | [12] |

| MRSA | MIC | 4150 |[12] |

The MIC is determined using the broth microdilution method following Clinical and Laboratory Standards Institute (CLSI) guidelines.

-

Inoculum Preparation: Microbial strains are cultured on appropriate agar (B569324) plates. Colonies are suspended in sterile saline to achieve a turbidity equivalent to the 0.5 McFarland standard. This suspension is then diluted in culture broth to the final target concentration.

-

Assay Setup: The assay is performed in 96-well microtiter plates. (+)-β-Pinene is serially diluted in the appropriate broth medium (e.g., RPMI-1640 for fungi, Mueller-Hinton for bacteria).

-

Inoculation: Each well is inoculated with the prepared microbial suspension. Positive (microbe only) and negative (broth only) controls are included.

-

Incubation: Plates are incubated under appropriate conditions (e.g., 35°C for 24-48 hours).

-

MIC Determination: The MIC is defined as the lowest concentration of (+)-β-pinene that completely inhibits visible growth of the microorganism.

Anti-inflammatory and Analgesic Properties

Preclinical studies support the anti-inflammatory and analgesic potential of β-pinene.[1][15][16][17] Its anti-inflammatory mechanism involves the modulation of key inflammatory pathways. It has been shown to reduce the production of pro-inflammatory markers such as interleukin-6 (IL-6), tumor necrosis factor-alpha (TNF-α), and nitric oxide (NO) in lipopolysaccharide (LPS)-challenged macrophages.[18] This is achieved by suppressing the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways.[18]

The analgesic effects have been observed in models of inflammatory and neuropathic pain.[18][19] Essential oils rich in β-pinene have been shown to inhibit nociception in acetic acid-induced writhing, formalin, and hot-plate tests in mice.[17]

Anti-inflammatory Signaling Pathway

Caption: Inhibition of the NF-κB pathway by (+)-β-pinene.

Anticancer Activity

β-pinene has demonstrated potential as an anticancer agent, particularly in synergistic combinations.[3] Studies have shown that a combination of β-pinene with the chemotherapeutic drug paclitaxel (B517696) exerts a significant synergistic antitumor effect against non-small-cell lung carcinoma (NSCLC) cells.[20][21] This combination was found to enhance paclitaxel-stimulated mitotic cell cycle arrest and apoptosis.[3] In leukemia cell models, β-pinene has been shown to inhibit cell proliferation and induce apoptosis, suggesting a potential role in controlling the expansion of malignant cells.[22]

Table 3: Anticancer Activity of β-Pinene

| Cancer Type | Model | Treatment | Key Finding | Reference(s) |

|---|---|---|---|---|

| Non-Small-Cell Lung Carcinoma (NSCLC) | A549 & H460 cell lines | β-Pinene + Paclitaxel | Synergistic effect; enhanced apoptosis and mitotic arrest. | [3][20] |

| Leukemia | In vitro cell models | β-Pinene | Inhibition of leukemia cell growth and induction of apoptosis. |[22] |

Pharmacokinetics

β-pinene is a lipophilic compound, which allows for its ready absorption through dermal application.[23] Studies involving both dermal application and inhalation of related monoterpenes like α-pinene show a rapid increase in plasma levels, followed by fast distribution into tissues and subsequent elimination through metabolism and excretion.[23][24] The bioavailability of pinenes can be limited by their rapid metabolism and elimination from the body.[25] The total blood clearance for α-pinene is high (approx. 1.1 L·h⁻¹·kg⁻¹), with a small fraction eliminated unchanged in exhaled air (~8%) and urine (<0.001%), indicating extensive metabolic conversion.[24]

General Workflow for a Pharmacokinetic Study

Caption: Typical workflow for a preclinical pharmacokinetic study.

Conclusion and Future Directions

The available preclinical evidence strongly suggests that (+)-β-pinene is a pharmacologically active molecule with significant therapeutic potential across several domains, including neurology, infectious diseases, inflammation, and oncology. Its well-defined mechanisms of action, particularly its modulation of the monoaminergic and NF-κB pathways, provide a solid foundation for further investigation.

Future research should focus on comprehensive dose-response studies, chronic toxicity evaluations, and elucidation of its metabolic pathways. The synergistic effects observed with conventional drugs like paclitaxel and ciprofloxacin are particularly promising and warrant further exploration in advanced preclinical models. Ultimately, well-designed clinical trials are necessary to translate these promising preclinical findings into tangible therapeutic applications for human health.

References

- 1. proleviate.com [proleviate.com]

- 2. Recent studies on pinene and its biological and pharmacological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. discovery.researcher.life [discovery.researcher.life]

- 5. Therapeutic Potential of α- and β-Pinene: A Miracle Gift of Nature - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Frontiers | A Review of the Potential Use of Pinene and Linalool as Terpene-Based Medicines for Brain Health: Discovering Novel Therapeutics in the Flavours and Fragrances of Cannabis [frontiersin.org]

- 7. Linalool and β-pinene exert their antidepressant-like activity through the monoaminergic pathway-Science-Chemical Encyclopedia-lookchem [m.lookchem.com]

- 8. Linalool and β-pinene exert their antidepressant-like activity through the monoaminergic pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. 2024.sci-hub.ru [2024.sci-hub.ru]

- 10. researchgate.net [researchgate.net]

- 11. Comparative study of alpha- and beta-pinene effect on PTZ-induced convulsions in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Biological Activities of α-Pinene and β-Pinene Enantiomers - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Biological Activities of a-Pinene and β-Pinene Enantiomers [ouci.dntb.gov.ua]

- 14. [PDF] Biological Activities of α-Pinene and β-Pinene Enantiomers | Semantic Scholar [semanticscholar.org]

- 15. Discover Beta-pinene: The fragrant compound in pine trees with many health-supporting properties â NaturalNews.com [naturalnews.com]

- 16. caringsunshine.com [caringsunshine.com]

- 17. Analgesic Potential of Terpenes Derived from Cannabis sativa - PMC [pmc.ncbi.nlm.nih.gov]

- 18. scienceopen.com [scienceopen.com]

- 19. A Review of the Potential Use of Pinene and Linalool as Terpene-Based Medicines for Brain Health: Discovering Novel Therapeutics in the Flavours and Fragrances of Cannabis - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Synergistic antitumor effect of α-pinene and β-pinene with paclitaxel against non-small-cell lung carcinoma (NSCLC) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. a-Pinene and b-Pinene Role in Breast Cancer and Leukemia [pinechemicalsasia.com]

- 23. accurateclinic.com [accurateclinic.com]

- 24. Uptake, distribution and elimination of alpha-pinene in man after exposure by inhalation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

(+)-beta-Pinene derivatives and their potential applications

An In-depth Technical Guide to (+)-beta-Pinene Derivatives and Their Potential Applications

For: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of this compound derivatives, focusing on their synthesis, biological activities, and potential therapeutic applications. The document is structured to offer actionable insights and detailed methodologies for professionals in the fields of medicinal chemistry, pharmacology, and drug development.

Introduction

This compound, a bicyclic monoterpene, is a readily available and versatile chiral building block derived from natural sources, primarily the essential oils of pine trees.[1][2] Its unique strained ring system and reactive double bond make it an attractive starting material for the synthesis of a diverse array of derivatives with significant pharmacological potential.[3] Research into its derivatives has revealed promising activities, including antifungal, antimicrobial, and anticancer properties, positioning them as valuable leads in the development of new therapeutic agents.[4][5][6]

Synthesis of Key this compound Derivatives

The chemical modification of this compound allows for the introduction of various functional groups, leading to compounds with enhanced biological activity. Key synthetic pathways often involve the functionalization of the exocyclic double bond.

Synthesis of Myrtanol (B1616370) and Myrtanyl Acid Derivatives

A common strategy involves the conversion of β-pinene to myrtanol via hydroboration, followed by oxidation to myrtanyl acid. This acid can then be converted into a variety of amide and acylthiourea derivatives.[7]

Caption: Synthetic workflow from (+)-β-Pinene to bioactive derivatives.

Synthesis of Thiazole (B1198619) Derivatives

Thiazole-containing compounds are known for their broad spectrum of biological activities. Novel anticancer agents have been developed by incorporating a thiazole moiety onto the β-pinene scaffold.[5]

Data on Biological Activities

The derivatization of this compound has yielded compounds with potent and, in some cases, broad-spectrum biological activities. The following tables summarize the quantitative data from various studies.

Table 1: Antifungal Activity of Myrtanyl Amide and Acylthiourea Derivatives

The following IC₅₀ values demonstrate the in vitro activity of various derivatives against common plant pathogens.[7][8]

| Compound | C. gloeosporioides | F. proliferatum | A. kikuchiana | Phomopsis sp. | P. capsici |

| 4e | 108.31 µmol/L | 39.21 µmol/L | 77.26 µmol/L | 57.18 µmol/L | >500 µmol/L |

| 4h | 134.19 µmol/L | 41.98 µmol/L | 101.42 µmol/L | 120.53 µmol/L | >500 µmol/L |

| 4j | 198.72 µmol/L | 201.15 µmol/L | 154.29 µmol/L | 131.67 µmol/L | >500 µmol/L |

| 4o | >500 µmol/L | >500 µmol/L | >500 µmol/L | >500 µmol/L | 0.18 µmol/L |

| 4q | 201.43 µmol/L | 187.33 µmol/L | 145.67 µmol/L | 100.29 µmol/L | 24.38 µmol/L |

| 4r | 21.64 µmol/L | 210.54 µmol/L | 103.51 µmol/L | 115.47 µmol/L | 25.16 µmol/L |

| Carbendazim | 0.87 µmol/L | 2.62 µmol/L | 1.05 µmol/L | 1.57 µmol/L | 3.43 µmol/L |

Table 2: Anticancer Activity of β-Pinene-Based Thiazole Derivatives

A series of β-pinene-based thiazole derivatives were evaluated for their in vitro cytotoxic activity against three human cancer cell lines.[5]

| Compound | Hela (Cervical Cancer) | CT-26 (Colon Carcinoma) | SMMC-7721 (Hepatoma) |

| 5a | 20.16 ± 0.21 µM | 25.48 ± 0.18 µM | 23.14 ± 0.25 µM |

| 5d | 10.24 ± 0.11 µM | 15.36 ± 0.24 µM | 13.52 ± 0.19 µM |

| 5g | 3.48 ± 0.14 µM | 8.84 ± 0.16 µM | 6.69 ± 0.15 µM |

| 5j | 12.15 ± 0.19 µM | 19.85 ± 0.21 µM | 15.43 ± 0.17 µM |

| Cisplatin | 8.52 ± 0.15 µM | 13.27 ± 0.13 µM | 10.23 ± 0.16 µM |

Table 3: Antimicrobial Activity of Bis-Hydronopyl Quaternary Ammonium Salts

Three bis-hydronopyl derivatives of β-pinene were assessed for their activity against various plant pathogenic fungi and bacteria.[9]

| Compound | Organism | EC₅₀ (µg/mL) | MIC (µg/mL) |

| 3a | C. acutatum | 0.538 | - |

| 3a | T. cucumeris | 1.09 | - |

| 3a | E. coli | - | 12.5 |

| 3a | S. aureus | - | 6.25 |

| 3b | C. acutatum | 1.77 | - |

| 3b | E. coli | - | 25 |

| 3b | S. aureus | - | 12.5 |

| 3c | C. acutatum | 1.45 | - |

| 3c | E. coli | - | 25 |

| 3c | S. aureus | - | 12.5 |

| Carbendazim | C. acutatum | 0.61 | - |

Mechanism of Action: Induction of Apoptosis

Further investigation into the anticancer properties of the β-pinene-based thiazole derivative 5g revealed that its cytotoxic effects on Hela cells are mediated through the induction of apoptosis via a mitochondrial-dependent pathway.[5] This process involves the generation of reactive oxygen species (ROS), disruption of the mitochondrial membrane potential, and the activation of key apoptotic proteins.[5][10]

Caption: Apoptosis induction pathway by a β-pinene thiazole derivative.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

General Synthesis of Myrtanyl Acid Amide Derivatives[7]

-

Synthesis of Myrtanol: To a solution of β-pinene (0.2 mol) in tetrahydrofuran (B95107) (THF, 100 mL), a 1 M solution of borane (B79455) in THF (BH₃-THF, 80 mL) is added dropwise at 0 °C under a nitrogen atmosphere. The mixture is stirred at room temperature for 4 hours. Subsequently, water (20 mL), a 3 M NaOH solution (30 mL), and 30% H₂O₂ (30 mL) are added sequentially while maintaining the temperature below 20 °C. The reaction mixture is then stirred for an additional 4 hours at 50 °C. After cooling, the organic layer is separated, and the aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure to yield myrtanol.

-

Synthesis of Myrtanyl Acid: Myrtanol (0.2 mol) is dissolved in glacial acetic acid (200 mL). This solution is slowly added to a solution of chromic anhydride (B1165640) (CrO₃, 0.6 mol) in glacial acetic acid (250 mL) and water (50 mL). The mixture is stirred at room temperature for 10 hours. The resulting solution is poured into ice water and extracted with ethyl acetate. The organic layer is washed with water and brine, dried over anhydrous Na₂SO₄, and concentrated to give myrtanyl acid.

-

Synthesis of Amide Derivatives: Myrtanyl acid (10 mmol) is dissolved in SOCl₂ (10 mL) and refluxed for 4 hours. Excess SOCl₂ is removed by distillation. The resulting acyl chloride is dissolved in anhydrous dichloromethane (B109758) (20 mL) and added dropwise to a solution of the desired amine (11 mmol) and triethylamine (B128534) (15 mmol) in dichloromethane (30 mL) at 0 °C. The mixture is stirred at room temperature for 5 hours, then washed with 1 M HCl, saturated NaHCO₃, and brine. The organic layer is dried, concentrated, and the crude product is purified by column chromatography.

In Vitro Antifungal Activity Assay (Mycelial Growth Rate Method)[8]

-

The synthesized compounds are dissolved in acetone (B3395972) to prepare stock solutions.

-

The stock solutions are added to potato dextrose agar (B569324) (PDA) medium to achieve the desired final concentrations.

-

The medium is poured into sterile Petri dishes. A control group containing acetone and a blank group without any solvent are also prepared.

-

A 5 mm mycelial disc of the test fungus, taken from the edge of a 3-day-old culture, is placed in the center of each plate.

-

The plates are incubated at 25 ± 1 °C.

-

When the mycelial growth in the blank group reaches the edge of the plate, the diameter of the mycelial colony in all plates is measured.

-

The percentage of inhibition is calculated, and the data is used to determine the IC₅₀ value for each compound.

In Vitro Anticancer Activity Assay (MTT Assay)[11]

-

Human cancer cell lines (e.g., Hela, CT-26, SMMC-7721) are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37 °C in a 5% CO₂ incubator.

-

Cells are seeded into 96-well plates at a density of 5×10³ cells/well and allowed to attach overnight.

-

The medium is replaced with fresh medium containing various concentrations of the test compounds, and the cells are incubated for a specified period (e.g., 48 hours).

-

After incubation, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours.

-

The medium is removed, and 150 µL of dimethyl sulfoxide (B87167) (DMSO) is added to each well to dissolve the formazan (B1609692) crystals.

-

The absorbance is measured at 490 nm using a microplate reader.

-

Cell viability is calculated as a percentage of the control, and IC₅₀ values are determined.

Conclusion

This compound is a valuable, renewable resource for the synthesis of structurally diverse and biologically active molecules. Its derivatives have demonstrated significant potential as antifungal, antimicrobial, and anticancer agents. The data and protocols presented in this guide highlight the promising opportunities for developing novel therapeutics from this natural scaffold. Further research, including lead optimization, in vivo efficacy studies, and toxicological profiling, is warranted to translate these findings into clinical applications.

References

- 1. [PDF] Derivatization of Natural Compound β-Pinene Enhances Its In Vitro Antifungal Activity against Plant Pathogens | Semantic Scholar [semanticscholar.org]

- 2. nbinno.com [nbinno.com]

- 3. The pinene scaffold: its occurrence, chemistry, synthetic utility, and pharmacological importance - RSC Advances (RSC Publishing) DOI:10.1039/D2RA00423B [pubs.rsc.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Design, synthesis and biological evaluation of novel β-pinene-based thiazole derivatives as potential anticancer agents via mitochondrial-mediated apoptosis pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. β-Pinene Derived Products With Enhanced In Vitro Antimicrobial Activity | Semantic Scholar [semanticscholar.org]

- 7. Derivatization of Natural Compound β-Pinene Enhances Its In Vitro Antifungal Activity against Plant Pathogens [mdpi.com]

- 8. Derivatization of Natural Compound β-Pinene Enhances Its In Vitro Antifungal Activity against Plant Pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. A novel benzothiazole derivative induces apoptosis via the mitochondrial intrinsic pathway producing antitumor activity in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]

The Antimicrobial Action of (+)-β-Pinene: A Technical Deep Dive for Drug Development Professionals

An In-depth Technical Guide on the Core Mechanisms of a Promising Natural Antimicrobial Agent

Introduction

(+)-β-Pinene, a bicyclic monoterpene found abundantly in the essential oils of many plants, has emerged as a compound of significant interest in the search for novel antimicrobial agents.[1][2][3] Its demonstrated efficacy against a spectrum of pathogenic bacteria and fungi, including drug-resistant strains, underscores its potential as a standalone therapeutic or as an adjuvant to conventional antibiotics. This technical guide provides a comprehensive overview of the known mechanisms of action of (+)-β-pinene as an antimicrobial agent, intended for researchers, scientists, and drug development professionals. We will delve into its effects on microbial structures and functions, present quantitative data, detail experimental protocols, and visualize the key pathways and processes involved.

Core Antimicrobial Mechanisms of (+)-β-Pinene

The antimicrobial activity of (+)-β-pinene is multifaceted, involving a combination of actions that disrupt microbial viability and virulence. The primary mechanisms identified to date include disruption of cell membrane integrity and function, inhibition of essential enzymes, and interference with biofilm formation.

Disruption of Microbial Cell Membrane Integrity and Function

A primary target of (+)-β-pinene is the microbial cell membrane, a critical barrier for maintaining cellular homeostasis. Its lipophilic nature facilitates its interaction with and insertion into the lipid bilayer, leading to a cascade of disruptive events.

Studies on yeast have shown that β-pinene can inhibit the transport of protons and potassium ions, with a more pronounced effect when ethanol (B145695) is the substrate, suggesting a mitochondrial localization of this inhibition.[4][5] This disruption of ion gradients leads to the depolarization of the cell membrane. The dissipation of the membrane potential is a critical event that compromises cellular energy production and transport processes, ultimately leading to cell death. While direct studies on bacterial membrane potential are needed, it is plausible that a similar mechanism of action occurs.

The insertion of (+)-β-pinene into the cell membrane is thought to increase its fluidity, leading to a loss of its selective permeability.[4] This is evidenced by the leakage of essential intracellular components, such as potassium ions. Although direct quantification of potassium leakage induced by (+)-β-pinene in bacteria is not extensively documented, this is a recognized mechanism for many lipophilic antimicrobial compounds.

Inhibition of Microbial Enzymes

(+)-β-Pinene has been shown to inhibit the activity of several microbial enzymes that are crucial for pathogenesis and survival.

Significant inhibitory effects of (+)-β-pinene have been observed against phospholipase and esterase enzymes, particularly in Cryptococcus neoformans.[6][7] At sub-inhibitory concentrations, (+)-β-pinene was found to inhibit 72% of esterase activity in this fungus.[6][7] Phospholipases and esterases are important virulence factors for many pathogens, involved in host cell damage and nutrient acquisition. Their inhibition by (+)-β-pinene can therefore directly attenuate the pathogenicity of the microorganism.

While the current body of research primarily highlights the inhibition of these two enzyme classes, the broad-spectrum activity of (+)-β-pinene suggests that other essential microbial enzymes may also be targeted. Further investigation into its effects on enzymes involved in key metabolic pathways such as respiratory chain enzymes, DNA replication (e.g., DNA gyrase), and cell wall synthesis (e.g., sortases) is warranted.

Anti-Biofilm Activity

Bacterial and fungal biofilms present a major challenge in clinical settings due to their inherent resistance to antimicrobial agents. (+)-β-Pinene has demonstrated significant activity in preventing the formation of biofilms.

Studies on Candida albicans have shown that (+)-β-pinene can significantly reduce biofilm formation.[1][6] At its Minimum Inhibitory Concentration (MIC), it reduced biofilm formation by 54%, and at twice the MIC, it completely prevented biofilm formation.[1][6] The exact mechanism by which (+)-β-pinene inhibits biofilm formation is still under investigation but may involve the disruption of cell adhesion, interference with quorum sensing pathways, and/or inhibition of the production of the extracellular polymeric substance (EPS) matrix that encases the biofilm.

Quorum sensing (QS) is a cell-to-cell communication system that regulates gene expression in response to population density and is often crucial for biofilm formation and virulence factor production. While direct evidence for the inhibition of specific QS pathways by (+)-β-pinene is still emerging, the ability of many natural compounds to interfere with QS signaling suggests this as a plausible mechanism for its anti-biofilm activity.

Synergistic Effects with Conventional Antimicrobials

A particularly promising aspect of (+)-β-pinene is its ability to act synergistically with conventional antibiotics, potentially restoring the efficacy of drugs against resistant strains.

A significant synergistic effect has been observed when (+)-β-pinene is combined with ciprofloxacin (B1669076) against methicillin-resistant Staphylococcus aureus (MRSA).[6][7] This combination resulted in a substantial reduction in the MIC of both compounds.[6][7] While the precise molecular mechanism is not fully elucidated, it is hypothesized that (+)-β-pinene may increase the permeability of the bacterial cell wall and membrane, thereby facilitating the entry of ciprofloxacin to its intracellular target, DNA gyrase. Another potential mechanism is the inhibition of efflux pumps, which are a major contributor to antibiotic resistance by actively transporting drugs out of the bacterial cell. Terpenes, as a class of molecules, have been shown to inhibit bacterial efflux pumps, suggesting a similar role for (+)-β-pinene.[8][9]

Quantitative Data Summary

The following tables summarize the available quantitative data on the antimicrobial activity of (+)-β-pinene.

Table 1: Minimum Inhibitory Concentrations (MIC) of (+)-β-Pinene against Various Microorganisms

| Microorganism | Strain | MIC (µg/mL) | Reference(s) |

| Candida albicans | ATCC 10231 | 187 | [1] |

| Cryptococcus neoformans | ATCC 28957 | 78.12 | [1] |

| Rhizopus oryzae | ATCC 2257 | 780 | [1] |

| Staphylococcus aureus (MRSA) | Clinical Isolate | 6,250 | [6] |

Table 2: Enzyme Inhibition by (+)-β-Pinene

| Enzyme | Microorganism | Inhibition (%) | Concentration | Reference(s) |

| Esterase | Cryptococcus neoformans | 72% | Sub-MIC | [6][7] |

| Phospholipase | Cryptococcus neoformans | - | Sub-MIC | [6][7] |

Table 3: Anti-Biofilm Activity of (+)-β-Pinene against Candida albicans

| Concentration | Biofilm Inhibition (%) | Reference(s) |

| MIC | 54% | [1][6] |

| 2 x MIC | 100% | [1][6] |

Table 4: Synergistic Activity of (+)-β-Pinene with Ciprofloxacin against MRSA

| Compound | MIC alone (µg/mL) | MIC in Combination (µg/mL) | Fold Reduction in MIC | Reference(s) |

| (+)-β-Pinene | 6,250 | 662 | 9.4 | [6] |

| Ciprofloxacin | - | 0.06 | - | [6] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

Determination of Minimum Inhibitory Concentration (MIC)

The broth microdilution method is commonly used to determine the MIC of antimicrobial agents.

-

Materials: 96-well microtiter plates, Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi, microbial culture, (+)-β-pinene stock solution, resazurin (B115843) solution (as a viability indicator).

-

Procedure:

-

Prepare serial two-fold dilutions of (+)-β-pinene in the appropriate broth in the wells of a 96-well plate.

-

Prepare a microbial inoculum suspension and adjust its turbidity to a 0.5 McFarland standard.

-

Dilute the inoculum to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

-

Add the diluted inoculum to each well containing the serially diluted compound. Include positive (microbe + broth) and negative (broth only) controls.

-

Incubate the plates at the optimal growth temperature for the microorganism (e.g., 37°C for 18-24 hours for bacteria).

-

After incubation, add resazurin solution to each well and incubate for a further 2-4 hours. A color change from blue to pink indicates microbial growth.

-

The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth (i.e., the well remains blue).

-

Crystal Violet Biofilm Assay

This assay is used to quantify biofilm formation.

-

Materials: 96-well flat-bottom microtiter plates, appropriate growth medium, microbial culture, (+)-β-pinene, crystal violet solution (0.1% w/v), ethanol (95%).

-

Procedure:

-

Dispense the microbial culture, adjusted to a starting OD600 of approximately 0.1, into the wells of a 96-well plate containing various concentrations of (+)-β-pinene.

-

Incubate the plate under conditions that promote biofilm formation (e.g., 37°C for 24-48 hours) without agitation.

-

After incubation, gently wash the wells with phosphate-buffered saline (PBS) to remove planktonic cells.

-

Fix the adherent biofilms by air-drying or with methanol.

-

Stain the biofilms by adding 0.1% crystal violet solution to each well and incubating for 15-20 minutes at room temperature.

-

Wash the wells with water to remove excess stain and allow the plate to air dry.

-

Solubilize the bound crystal violet by adding 95% ethanol to each well.

-

Quantify the biofilm formation by measuring the absorbance of the solubilized stain at a wavelength of approximately 570 nm using a microplate reader.

-

Urease Inhibition Assay

This protocol can be adapted to assess the inhibitory effect of (+)-β-pinene on urease activity.

-

Materials: 96-well plate, urease enzyme solution, urea (B33335) solution (substrate), phosphate (B84403) buffer (pH 7.4), Berthelot's reagents (phenol-nitroprusside and alkaline hypochlorite), (+)-β-pinene solution.

-

Procedure:

-

In a 96-well plate, add the phosphate buffer, (+)-β-pinene at various concentrations, and the urease enzyme solution.

-

Pre-incubate the mixture for a defined period (e.g., 15 minutes) at 37°C.

-

Initiate the reaction by adding the urea substrate to all wells.

-

Incubate the reaction mixture for a specific time (e.g., 30 minutes) at 37°C.

-

Stop the reaction and measure the amount of ammonia (B1221849) produced using Berthelot's reagents. This involves adding the phenol-nitroprusside and alkaline hypochlorite (B82951) solutions and incubating for color development.

-

Measure the absorbance at approximately 625 nm.

-

Calculate the percentage of inhibition by comparing the absorbance of the test samples to that of a control without the inhibitor.

-

Bacterial Sortase A Inhibition Assay

This is a fluorescence-based assay to screen for inhibitors of Sortase A.

-

Materials: 96-well black microtiter plates, recombinant Sortase A enzyme, a fluorogenic peptide substrate (e.g., Dabcyl-QALPETGEE-Edans), assay buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, 5 mM CaCl2, pH 7.5), (+)-β-pinene solution.

-

Procedure:

-

In the wells of a black 96-well plate, add the assay buffer, the fluorogenic substrate, and (+)-β-pinene at various concentrations.

-

Initiate the reaction by adding the Sortase A enzyme to each well.

-

Immediately measure the increase in fluorescence over time using a fluorescence plate reader with appropriate excitation and emission wavelengths for the fluorophore-quencher pair.

-

The rate of increase in fluorescence is proportional to the enzyme activity.

-

Calculate the percentage of inhibition by comparing the reaction rates in the presence of (+)-β-pinene to the rate of the control reaction without the inhibitor.

-

Visualizing the Mechanisms and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key concepts discussed in this guide.

Figure 1: Overview of the Antimicrobial Mechanisms of (+)-β-Pinene. This diagram illustrates the three primary mechanisms by which (+)-β-pinene exerts its antimicrobial effects: disruption of the cell membrane, inhibition of essential enzymes, and inhibition of biofilm formation.

Figure 2: General Experimental Workflow for Investigating the Antimicrobial Mechanism of (+)-β-Pinene. This flowchart outlines the typical sequence of experiments performed to characterize the antimicrobial properties and mechanism of action of a natural compound like (+)-β-pinene.

Figure 3: Proposed Synergistic Mechanism of (+)-β-Pinene and Ciprofloxacin. This diagram illustrates the potential mechanisms by which (+)-β-pinene enhances the activity of ciprofloxacin, including increased membrane permeability and inhibition of efflux pumps.

Conclusion and Future Directions

(+)-β-Pinene demonstrates a compelling profile as a natural antimicrobial agent with a multi-targeted mechanism of action. Its ability to disrupt microbial membranes, inhibit key enzymes, prevent biofilm formation, and act synergistically with conventional antibiotics makes it a promising candidate for further drug development.

Future research should focus on several key areas to fully elucidate its therapeutic potential:

-

Broadening the Scope of Enzyme Inhibition Studies: Investigating the effect of (+)-β-pinene on a wider range of essential microbial enzymes will provide a more complete picture of its inhibitory actions.

-

Elucidating the Molecular Details of Synergy: In-depth studies are needed to uncover the precise molecular mechanisms underlying the synergistic effects of (+)-β-pinene with various antibiotics, including the identification of specific efflux pumps it may inhibit.

-

Investigating Quorum Sensing Inhibition: Direct assessment of the impact of (+)-β-pinene on specific quorum sensing pathways will clarify its role in disrupting bacterial communication and virulence.

-

In Vivo Efficacy and Safety Studies: While in vitro data are promising, comprehensive in vivo studies are essential to evaluate the efficacy, pharmacokinetics, and safety of (+)-β-pinene in relevant animal models of infection.

A deeper understanding of these aspects will be crucial for the translation of (+)-β-pinene from a promising natural compound into a clinically valuable antimicrobial agent.

References

- 1. researchgate.net [researchgate.net]

- 2. Biological activities of α-pinene and β-pinene enantiomers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Recent advances toward a molecular mechanism of efflux pump inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Inhibition of sortase, a bacterial surface protein anchoring transpeptidase, by beta-sitosterol-3-O-glucopyranoside from Fritillaria verticillata - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Biological Activities of α-Pinene and β-Pinene Enantiomers - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Inhibition of the bacterial surface protein anchoring transpeptidase sortase by medicinal plants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Frontiers | Terpenes as bacterial efflux pump inhibitors: A systematic review [frontiersin.org]

- 9. Terpenes as bacterial efflux pump inhibitors: A systematic review - PMC [pmc.ncbi.nlm.nih.gov]

The Therapeutic Potential of (+)-β-Pinene: A Technical Guide to its Molecular Targets

For Researchers, Scientists, and Drug Development Professionals

Abstract

(+)-β-Pinene, a bicyclic monoterpene found in the essential oils of many plants, has emerged as a promising natural compound with a wide spectrum of pharmacological activities. This technical guide provides an in-depth analysis of the potential therapeutic targets of (+)-β-pinene, focusing on its anti-inflammatory, neuroprotective, anticancer, and antimicrobial properties. We consolidate quantitative data from key studies, detail experimental protocols, and present signaling pathways and experimental workflows through structured diagrams to facilitate further research and drug development efforts.

Introduction

(+)-β-Pinene is one of the two isomers of pinene, a major constituent of turpentine (B1165885) and essential oils from coniferous trees. Its diverse biological activities have garnered significant scientific interest, positioning it as a valuable lead compound for the development of novel therapeutics. This document synthesizes the current understanding of its molecular mechanisms and therapeutic targets.

Antimicrobial and Anti-biofilm Activity

(+)-β-Pinene has demonstrated significant microbicidal activity against a range of pathogenic fungi and bacteria. Its mechanism of action is believed to involve the disruption of microbial cell membranes and the inhibition of key enzymes.

Quantitative Antimicrobial Data

| Microorganism | MIC (µg/mL) | MMC (µg/mL) | Reference |

| Candida albicans | 187 | - | |

| Cryptococcus neoformans | 117 | - | |

| Rhizopus oryzae | 780 | - | |

| Methicillin-resistant Staphylococcus aureus (MRSA) | 4,150 | - |

Inhibition of Fungal Virulence Factors

(+)-β-Pinene has been shown to inhibit enzymes crucial for fungal pathogenesis, such as phospholipase and esterase, particularly in Cryptococcus neoformans. Furthermore, it effectively prevents biofilm formation by Candida albicans. At twice its minimum inhibitory concentration (MIC), (+)-β-pinene completely inhibited biofilm formation.

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

The MIC of (+)-β-pinene is typically determined using the broth microdilution method. A standardized microbial inoculum is added to a series of microtiter plate wells containing two-fold serial dilutions of (+)-β-pinene in a suitable broth medium. The plate is incubated under appropriate conditions for the test microorganism. The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Anti-Inflammatory Effects

(+)-β-Pinene exhibits potent anti-inflammatory properties by modulating key signaling pathways involved in the inflammatory response. Studies on the closely related α-pinene provide a strong basis for its mechanism of action.

Modulation of Inflammatory Cytokines

In lipopolysaccharide (LPS)-stimulated RBL-2H3 mast cells, (-)-β-pinene has been shown to significantly decrease the gene expression of pro-inflammatory cytokines such as Interleukin-4 (IL-4) and Interleukin-13 (IL-13). It also inhibits the release of β-hexosaminidase, a marker of mast cell degranulation.

Inhibition of NF-κB and MAPK Signaling Pathways

The anti-inflammatory effects of pinene isomers are largely attributed to the suppression of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways. In LPS-stimulated macrophages, α-pinene has been demonstrated to inhibit the phosphorylation of ERK and JNK, components of the MAPK pathway, and reduce the nuclear translocation of NF-κB. This leads to a downstream reduction in the production of inflammatory mediators like nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6).

Signaling Pathway Diagram: Anti-Inflammatory Action of Pinene

Caption: Anti-inflammatory signaling pathway of pinene.

Experimental Protocol: Western Blot for NF-κB Translocation

To assess the effect of (+)-β-pinene on NF-κB translocation, nuclear and cytoplasmic protein fractions are separated from treated and untreated cells. Equal amounts of protein are resolved by SDS-PAGE and transferred to a PVDF membrane. The membrane is blocked and then incubated with a primary antibody specific for the p65 subunit of NF-κB, followed by a horseradish peroxidase-conjugated secondary antibody. Protein bands are visualized using an enhanced chemiluminescence detection system. A decrease in the p65 band in the nuclear fraction of treated cells compared to the control indicates inhibition of NF-κB translocation.

Neuroprotective and Antidepressant-like Effects

(+)-β-Pinene has shown promise in the context of neurodegenerative diseases and mood disorders through its interaction with key neurotransmitter systems and its antioxidant properties.

Monoaminergic System Modulation

The antidepressant-like effects of β-pinene are mediated through its interaction with the monoaminergic system. Studies have shown that its effects can be blocked by antagonists of the serotonin (B10506) 5-HT1A receptor, the β-adrenergic receptor, and the dopamine (B1211576) D1 receptor, indicating that (+)-β-pinene likely targets these receptors to exert its therapeutic action.

Anticholinesterase and Antioxidant Activity

In a model of Alzheimer's disease, β-pinene demonstrated neuroprotective effects by reducing acetylcholinesterase (AChE) activity, thereby increasing acetylcholine (B1216132) levels in the brain. It also re-established antioxidant levels and protected mitochondrial function, suggesting a multi-faceted approach to neuroprotection.

Logical Relationship Diagram: Neuroprotective Mechanisms

Caption: Neuroprotective mechanisms of (+)-β-pinene.

Anticancer Activity

(+)-β-Pinene has demonstrated anticancer properties, particularly in synergy with existing chemotherapeutic agents.

Synergistic Effects with Paclitaxel

In non-small-cell lung carcinoma (NSCLC) cells, β-pinene exhibits a synergistic anticancer effect when co-administered with paclitaxel. This combination leads to an increase in apoptosis and mitotic cell cycle arrest.

Induction of Apoptosis

The anticancer mechanism of pinene involves the induction of apoptosis through the mitochondrial pathway. This is characterized by the upregulation of the pro-apoptotic protein Bax and the downregulation of the anti-apoptotic protein Bcl-2, leading to the activation of caspase-3, a key executioner of apoptosis.

Signaling Pathway Diagram: Pro-Apoptotic Action of Pinene

An In-Depth Technical Guide to the In Vitro Cytotoxicity of (+)-β-Pinene on Cancer Cell Lines

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro cytotoxic effects of (+)-β-pinene, a naturally occurring monoterpene, on various cancer cell lines. This document synthesizes key findings on its anticancer activity, delineates common experimental protocols for its evaluation, and visualizes the underlying molecular mechanisms and experimental workflows.

Quantitative Analysis of Cytotoxic Activity

The cytotoxic potential of β-pinene has been evaluated across a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a standard measure of a compound's potency in inhibiting a specific biological or biochemical function, is a key metric in these studies. While specific IC50 values for (+)-β-pinene are distributed across various studies and sometimes investigated as part of essential oils or in combination therapies, the available data indicates its activity against multiple cancer types. For instance, β-pinene has demonstrated inhibitory effects on leukemia and non-small-cell lung cancer cell lines.[1][2] It has also been shown to act synergistically with conventional chemotherapy drugs like paclitaxel (B517696).[3][4]

A detailed summary of IC50 values from various studies will be presented here as more specific data becomes available in the literature. Researchers are encouraged to consult primary research articles for specific values related to their cell line of interest.

Mechanisms of (+)-β-Pinene-Induced Cytotoxicity

(+)-β-Pinene exerts its anticancer effects through several mechanisms, primarily by inducing programmed cell death (apoptosis) and causing cell cycle arrest.

Induction of Apoptosis

Apoptosis is a crucial pathway for eliminating cancerous cells. Evidence suggests that β-pinene and its derivatives can trigger apoptosis through the intrinsic, or mitochondrial, pathway. This process involves the generation of reactive oxygen species (ROS), which leads to mitochondrial dysfunction.[1] Key molecular events include the disruption of the mitochondrial membrane potential, the release of cytochrome c, and the subsequent activation of a cascade of caspase enzymes, ultimately leading to cell death.[1]

A critical regulatory step in this pathway is the balance between pro-apoptotic proteins (like Bax) and anti-apoptotic proteins (like Bcl-2). Studies on pinene have shown that it can up-regulate Bax and down-regulate Bcl-2, thereby promoting apoptosis.[5][6] This shift in the Bax/Bcl-2 ratio is a hallmark of the mitochondrial apoptosis pathway.

References

- 1. Therapeutic Potential of α- and β-Pinene: A Miracle Gift of Nature - PMC [pmc.ncbi.nlm.nih.gov]

- 2. a-Pinene and b-Pinene Role in Breast Cancer and Leukemia [pinechemicalsasia.com]

- 3. researchgate.net [researchgate.net]

- 4. Synergistic antitumor effect of α-pinene and β-pinene with paclitaxel against non-small-cell lung carcinoma (NSCLC) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. lseee.net [lseee.net]

- 6. Pinene Promotes Liver Cancer Cell Apoptosis by Regulating the Bcl-2/Bax/Caspase-3 Pathway | MedScien [lseee.net]

neuroprotective properties of (+)-beta-pinene

An In-depth Technical Guide to the Neuroprotective Properties of (+)-β-Pinene

For Researchers, Scientists, and Drug Development Professionals

Abstract